2-Chloro-6-(dimethylamino)phenol
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Overview
Description
2-Chloro-6-(dimethylamino)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(dimethylamino)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution of the hydrogen atom on the phenol ring with the dimethylamino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in ethanol with sodium hydroxide as a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-(dimethylamino)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(dimethylamino)methylphenol
- 2-(Dimethylamino)methyl-6-methylphenol
- (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride
Comparison: 2-Chloro-6-(dimethylamino)phenol is unique due to the specific positioning of the chloro and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the chloro group at the 2-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-6-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-5-3-4-6(9)8(7)11/h3-5,11H,1-2H3 |
InChI Key |
KWOQOZUSFGHDCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
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